molecular formula C10H6N4O3S B2577826 N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide CAS No. 1251692-40-6

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2577826
CAS No.: 1251692-40-6
M. Wt: 262.24
InChI Key: VQAYJNCZSWDLFY-UHFFFAOYSA-N
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Description

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, an oxadiazole ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates. One common synthetic route includes the following steps:

    Formation of the Thiophene Intermediate: Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling of Intermediates: The thiophene and oxadiazole intermediates are then coupled under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or oxadiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination or electrophilic aromatic substitution reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide
  • N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide
  • N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide

Uniqueness

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide stands out due to its unique combination of the thiophene, oxadiazole, and isoxazole rings

Properties

IUPAC Name

N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O3S/c15-8(7-1-3-11-17-7)12-10-14-13-9(16-10)6-2-4-18-5-6/h1-5H,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAYJNCZSWDLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN=C(O2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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